diphenylsilane CAS No. 834908-01-9](/img/structure/B15161260.png)
[1-(Cyclohex-1-en-1-yl)ethenyl](methyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane] makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane typically involves the reaction of cyclohexene with vinylmethylsilane and diphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane] is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in different fields, including materials science and pharmaceuticals.
Scientific Research Applications
Chemistry
In chemistry, 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery applications.
Medicine
In medicine, 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane is investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and anticancer activities, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, the compound is used in the production of high-performance materials, such as silicone-based adhesives and coatings. Its unique properties, including thermal stability and chemical resistance, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with inflammatory pathways can result in anti-inflammatory effects, while its binding to cancer cell receptors can inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
Vinylmethylsilane: Similar in structure but lacks the cyclohexenyl and diphenyl groups.
Diphenylsilane: Contains the diphenyl groups but lacks the vinyl and cyclohexenyl groups.
Cyclohexenylsilane: Contains the cyclohexenyl group but lacks the vinyl and diphenyl groups.
Uniqueness
The uniqueness of 1-(Cyclohex-1-en-1-yl)ethenyldiphenylsilane lies in its combination of the cyclohexenyl, vinyl, and diphenyl groups. This unique structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
834908-01-9 |
|---|---|
Molecular Formula |
C21H24Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)ethenyl-methyl-diphenylsilane |
InChI |
InChI=1S/C21H24Si/c1-18(19-12-6-3-7-13-19)22(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h4-5,8-12,14-17H,1,3,6-7,13H2,2H3 |
InChI Key |
BMXUMXJTVQNMDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)C3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
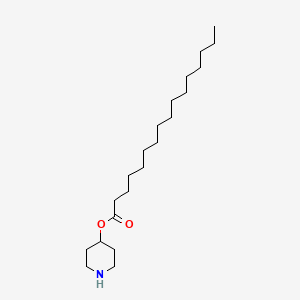
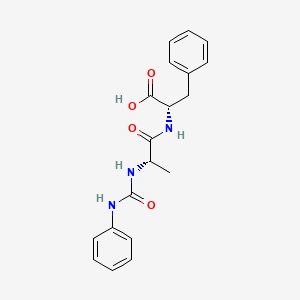
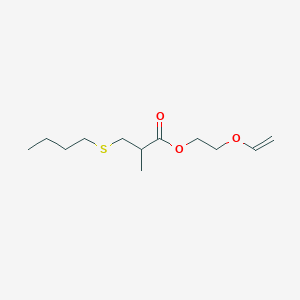
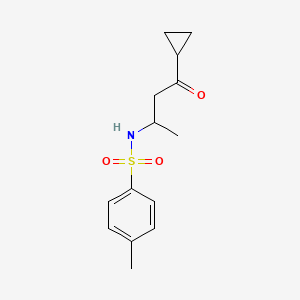
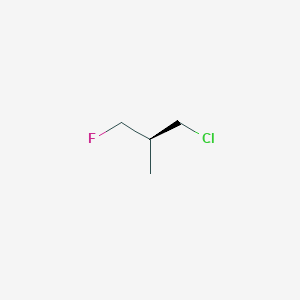
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
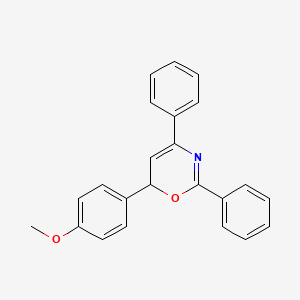
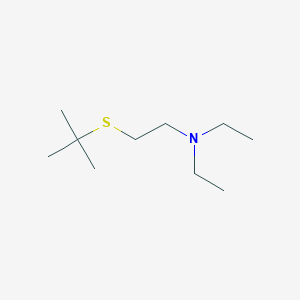
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
